REACTION_CXSMILES
|
[ClH:1].[CH3:2][O:3][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH2:6][CH2:7][C@@H:8]([NH:14][CH2:15][CH2:16][CH3:17])[CH2:9]2>>[ClH:1].[CH3:2][O:3][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH2:6][CH2:7][CH:8]([NH:14][CH2:15][CH2:16][CH3:17])[CH2:9]2 |f:2.3|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The suspension is post-stirred at 20° C. for minimum 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
TEMPERATURE
|
Details
|
under reflux for ˜5 min into the mixture
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
to precipitate the N-propyl MAT
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The cake is washed twice with EtOAc (2×1 vol.)
|
Type
|
CUSTOM
|
Details
|
The wet solid is dried under vacuum at 40° C.
|
Type
|
CUSTOM
|
Details
|
giving an off white solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
Cl.COC1=C2CCC(CC2=CC=C1)NCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].[CH3:2][O:3][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH2:6][CH2:7][C@@H:8]([NH:14][CH2:15][CH2:16][CH3:17])[CH2:9]2>>[ClH:1].[CH3:2][O:3][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH2:6][CH2:7][CH:8]([NH:14][CH2:15][CH2:16][CH3:17])[CH2:9]2 |f:2.3|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The suspension is post-stirred at 20° C. for minimum 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
TEMPERATURE
|
Details
|
under reflux for ˜5 min into the mixture
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
to precipitate the N-propyl MAT
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The cake is washed twice with EtOAc (2×1 vol.)
|
Type
|
CUSTOM
|
Details
|
The wet solid is dried under vacuum at 40° C.
|
Type
|
CUSTOM
|
Details
|
giving an off white solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
Cl.COC1=C2CCC(CC2=CC=C1)NCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].[CH3:2][O:3][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH2:6][CH2:7][C@@H:8]([NH:14][CH2:15][CH2:16][CH3:17])[CH2:9]2>>[ClH:1].[CH3:2][O:3][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH2:6][CH2:7][CH:8]([NH:14][CH2:15][CH2:16][CH3:17])[CH2:9]2 |f:2.3|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The suspension is post-stirred at 20° C. for minimum 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
TEMPERATURE
|
Details
|
under reflux for ˜5 min into the mixture
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
to precipitate the N-propyl MAT
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The cake is washed twice with EtOAc (2×1 vol.)
|
Type
|
CUSTOM
|
Details
|
The wet solid is dried under vacuum at 40° C.
|
Type
|
CUSTOM
|
Details
|
giving an off white solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
Cl.COC1=C2CCC(CC2=CC=C1)NCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |